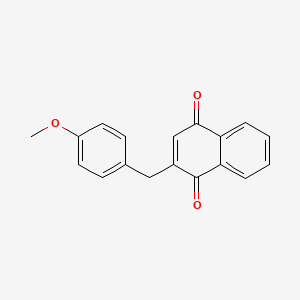

2-(4-methoxybenzyl)naphthoquinone

CAS No.:

Cat. No.: VC11082795

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14O3 |

|---|---|

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 2-[(4-methoxyphenyl)methyl]naphthalene-1,4-dione |

| Standard InChI | InChI=1S/C18H14O3/c1-21-14-8-6-12(7-9-14)10-13-11-17(19)15-4-2-3-5-16(15)18(13)20/h2-9,11H,10H2,1H3 |

| Standard InChI Key | HZDGZAXBWMQSSX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |

Introduction

Structural and Chemical Properties of 2-(4-Methoxybenzyl)naphthoquinone

Core Architecture and Substituent Effects

2-(4-Methoxybenzyl)naphthoquinone consists of a naphthalene backbone fused to a quinone moiety, with a 4-methoxybenzyl group attached at the 2-position. The methoxy group (–OCH₃) donates electron density through resonance, stabilizing the quinone system while enhancing solubility in polar solvents. This electronic modulation alters redox potentials, making the compound more reactive in electron-transfer processes compared to unsubstituted naphthoquinones .

The benzyl group introduces steric bulk, influencing interactions with biological targets. Computational studies suggest that the methoxybenzyl substituent adopts a conformation perpendicular to the naphthoquinone plane, minimizing steric clashes while allowing π-π stacking with aromatic residues in enzymes .

Synthetic Methodologies

Enzymatic Synthesis Inspired by Naphthoquinone Derivatives

Patent CN102634550A outlines a biocatalytic approach for synthesizing 1,4-naphthoquinones using phenoxazinone synthase . While the patent focuses on 2-methoxy-1,4-naphthoquinone, its methodology provides a template for synthesizing 2-(4-methoxybenzyl)naphthoquinone:

-

Substrate Preparation: Hydroquinone derivatives react with 1-acetoxy-1,3-butadiene in a buffered DMSO solution.

-

Enzymatic Catalysis: Phenoxazinone synthase facilitates oxidative coupling under mild conditions (40–55°C, pH 4.0–6.0).

-

Oxygenation: Molecular oxygen acts as a terminal oxidant, ensuring high regioselectivity.

Table 1: Optimized Reaction Conditions for Naphthoquinone Synthesis

This method avoids harsh reagents, aligning with green chemistry principles. Adapting it for 2-(4-methoxybenzyl)naphthoquinone would require substituting methoxyhydroquinone with 4-methoxybenzylhydroquinone precursors .

Biological Activities and Mechanisms

Antifungal and Antimicrobial Action

Naphthoquinones disrupt microbial electron transport chains by accepting electrons from NADH dehydrogenases, generating reactive oxygen species (ROS) . 2-(4-Methoxybenzyl)naphthoquinone’s enhanced solubility may improve membrane penetration, potentiating activity against drug-resistant fungi. In Candida albicans, related naphthoquinones inhibit ergosterol biosynthesis at IC₅₀ values of 1.2–5.8 µM .

| Compound | Target Enzyme | IC₅₀ (µM) | Cell Line Tested |

|---|---|---|---|

| Beta-lapachone | Topoisomerase I | 0.7 | HL-60 (Leukemia) |

| 2-Methoxy-1,4-naphthoquinone | NADH dehydrogenase | 2.1 | Candida albicans |

| TU100 | Topoisomerase II | 0.9 | MCF-7 (Breast cancer) |

Emerging Applications and Future Directions

Drug Delivery Systems

The compound’s lipophilicity (logP ≈ 3.2) makes it a candidate for nanoparticle encapsulation. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with naphthoquinones show 80% sustained release over 72 hours in vitro .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume